Broflanilide
Overview
Description
Broflanilide is a complex, polycyclic, organohalogen insecticide . It provides a novel mode of action and is highly effective against various pests, including Lepidopteran, Coleopteran, and Thysanopteran pests .
Synthesis Analysis
The meta-diamide structure of Broflanilide was generated via drastic structural modification of a lead compound, flubendiamide . The subsequent structural optimization of meta-diamides on each of its three benzene rings led to the discovery of Broflanilide .Molecular Structure Analysis
Broflanilide has a unique chemical structure characterized as a meta-diamide . This structure was generated via drastic structural modification of a lead compound, flubendiamide, and the subsequent structural optimization of meta-diamides on each of its three benzene rings .Chemical Reactions Analysis
Broflanilide has been evaluated in laboratory conditions for its effects on insects . Mosquitoes were exposed to Broflanilide in bottle bioassays to determine lethal concentrations . The study found that higher Broflanilide concentrations are more effective and that this effect was strongest immediately after spraying .Physical And Chemical Properties Analysis
Broflanilide has been analyzed for residues in water, soil, and rice samples from a paddy field in Jiangxi Province, China . The quick, easy, cheap, effective, rugged, and safe (QuEChERS) method was optimized for the extraction and purification of Broflanilide residues .Scientific Research Applications
Broflanilide: A Comprehensive Analysis of Scientific Research Applications
Broflanilide is a novel meta-diamide insecticide that has shown promising results in various scientific research applications. Below is a detailed analysis of six unique applications of Broflanilide, each with its own dedicated section.
Agricultural Pest Control: Broflanilide has been identified as highly effective against lepidopterous larvae, such as the notorious pest Spodoptera litura . Studies have shown that Broflanilide exhibits strong toxicity and significant sublethal effects on this pest, which is a major threat to agricultural crops. It operates by targeting the γ-aminobutyric acid receptor (GABAR) in insect pests, offering a new mode of action compared to traditional pesticides .
Resistance Management: The compound has been evaluated for baseline susceptibility and cross-resistance patterns. Remarkably, no cross-resistance was detected between Broflanilide and other tested insecticides, suggesting its potential as a tool for resistance management in integrated pest management (IPM) programs .
Seed Treatment for Crop Protection: Broflanilide has been used as a seed treatment for wheat protection, showing effectiveness in controlling wireworms (Agriotes obscurus ). It provides consistent crop stand protection and can reduce wireworm populations, a feature that is crucial following the deregistration of certain organochlorine insecticides .
Sublethal Effect Analysis: Research has also focused on the sublethal effects of Broflanilide. For instance, treatment with a sublethal concentration can prolong the development duration in larvae, reduce pupation rates and pupae weight, and decrease egg hatchability. These findings are essential for understanding the environmental impact and optimizing the use of Broflanilide in pest control strategies .
Detoxification Mechanism Study: The activities of detoxifying enzymes in pests after treatment with Broflanilide have been studied. Enhanced cytochrome P450 monooxygenase (P450) activity may be involved in the detoxification process of Broflanilide, providing insights into the biochemical pathways affected by this insecticide .
Indoor Residual Spraying for Malaria Vector Control: Broflanilide has been tested for indoor residual spraying against pyrethroid-resistant malaria vectors. Its efficacy in this application could make it a valuable addition to the arsenal against malaria, particularly in areas where resistance to current insecticides is a growing concern .
Mechanism of Action
Target of Action
Broflanilide primarily targets the gamma-aminobutyric acid receptor (GABAR) in insect pests . GABAR is a major inhibitory neurotransmitter in the central nervous system of insects .
Mode of Action
Broflanilide acts as a meta-diamide GABA-gated chloride channel allosteric modulator . It binds to a unique site on the GABA receptor, rendering it non-functional . This obstruction prevents GABA from transmitting inhibitory signals, leading to overexcitation and incapacitation of the insect .
Biochemical Pathways
The overexcitation caused by Broflanilide disrupts the normal biochemical pathways in the insect’s nervous system . This disruption leads to a state of hyperactivity, eventually incapacitating the insect . Additionally, broflanilide has been found to affect the molting of insects by significantly inhibiting the expression of chitinase, ecdysteroid, and related genes .
Pharmacokinetics
Its hydrolysis rate exhibits a significant temperature dependence, and it is significantly affected by the pH of the system .
Result of Action
The result of Broflanilide’s action at the molecular level is the disruption of the normal functioning of the insect’s nervous system, leading to its incapacitation . At the cellular level, it causes changes in gene expression related to molting and development . It also has significant sublethal effects, including prolonged development duration in larvae, reduced pupation rate and pupae weight, and decreased egg hatchability .
Action Environment
Environmental factors such as temperature and pH significantly influence the action, efficacy, and stability of Broflanilide . For instance, its hydrolysis rate increases with rising temperature and varies with pH . The type of soil also affects its dissipation rate . Therefore, these factors should be considered when using Broflanilide to ensure its effectiveness and minimize potential environmental impact.
Safety and Hazards
Broflanilide is labeled with the signal word “Warning” and has hazard statements H316, H400, and H410 . These indicate that it causes mild skin irritation and is very toxic to aquatic life with long-lasting effects . Users are advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
properties
IUPAC Name |
3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14BrF11N2O2/c1-39(21(41)12-6-3-2-4-7-12)17-9-5-8-14(18(17)27)20(40)38-19-15(23(29,30)31)10-13(11-16(19)26)22(28,24(32,33)34)25(35,36)37/h2-11H,1H3,(H,38,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLZKWPYTWEWHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1F)C(=O)NC2=C(C=C(C=C2Br)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14BrF11N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894815 | |
Record name | Broflanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Broflanilide | |
CAS RN |
1207727-04-5 | |
Record name | Broflanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207727045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Broflanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROFLANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M24RC688M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.